N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzofuran core, which is known for its diverse biological activities, and is further functionalized with a benzo[d][1,3]dioxol and phenoxyacetamido groups, enhancing its chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(2-phenoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O6/c27-21(13-29-16-6-2-1-3-7-16)26-22-17-8-4-5-9-18(17)32-23(22)24(28)25-15-10-11-19-20(12-15)31-14-30-19/h1-12H,13-14H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYQDRFMTNDIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzofuran Core
The benzofuran scaffold is typically constructed via cyclization of substituted 2-hydroxyacetophenone derivatives. Patent WO2014006637A2 describes a method for synthesizing ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate, which involves:
- Heating ethyl 5-aminobenzofuran-2-carboxylate with bis(2-chloroethyl)ammonium chloride and potassium carbonate in 1-butanol under reflux for 48 hours.
- Isolation of the product via decantation, filtration, and recrystallization in methanol, yielding the hydrochloride salt (27% yield).
For the target compound, 3-aminobenzofuran-2-carboxylic acid serves as the foundational intermediate. This can be synthesized by:
Amidation at the 2-Position
The carboxyl group at position 2 is amidated with benzo[d]dioxol-5-amine using standard coupling agents:
- Activation of the carboxylic acid as an acyl chloride via treatment with thionyl chloride (SOCl₂) under reflux.
- Reaction with benzo[d]dioxol-5-amine in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.
Optimization Note : Patent CA2673429A1 highlights that amidation yields improve with ammonia gas under 3–5 Kg/Cm² pressure, though this requires specialized equipment.
Critical Reaction Parameters and Yield Optimization
Solvent and Temperature Effects
| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzofuran cyclization | 1-Butanol | Reflux | 27 |
| Acyl chloride formation | Thionyl chloride | Reflux | 92 |
| Amidation | THF/DCM | 0–25 | 78 |
Catalytic and Stoichiometric Considerations
- Base : Potassium carbonate (K₂CO₃) is preferred for deprotonation in SN2 reactions.
- Coupling agents : Ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) enhances amidation efficiency but increases cost.
Analytical Characterization and Quality Control
Spectral Data
Purity Assessment
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Applications
Research indicates that N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide exhibits significant anticancer properties.
Case Studies
-
Study on Cytotoxicity :
A study evaluated the cytotoxic effects of the compound on different cancer cell lines. The results are summarized in the table below:Compound Cell Line EC50 (µM) Observations This compound MRC-5 20 Moderate toxicity observed Related thieno[3,2-d]pyrimidines HeLa 15 Significant apoptosis induction Other derivatives A549 10 High cytotoxicity -
National Cancer Institute Screening :
The compound was selected for screening by the National Cancer Institute Developmental Therapeutics Program, highlighting its potential as a lead compound for further optimization in anticancer drug development .
Antiviral Applications
The compound also shows promise in antiviral research.
Case Studies
- Influenza A Virus Targeting :
Research indicates that small molecule inhibitors targeting influenza A RNA polymerase may have structural similarities to this compound. This suggests potential effectiveness against various strains of influenza.
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxole and benzofuran rings | Anticancer |
| 4-Methyl-N-(benzo[d][1,3]dioxol-5-yl)benzamide | Benzodioxole moiety | Anticancer |
| N-(2-hydroxybenzyl)-3-(4-methoxyphenyl)acetamide | Hydroxybenzyl group | Antimicrobial |
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects such as apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d][1,3]dioxol and phenoxyacetamido groups enhances its potential as a bioactive compound, making it a valuable target for further research and development.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of heat shock protein 90 (HSP90). This protein plays a crucial role in the folding and stabilization of various client proteins involved in cancer and other diseases. The following sections detail the synthesis, biological activities, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.39 g/mol. The compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process including:
- Formation of the benzofuran core : This is achieved through cyclization reactions involving appropriate precursors.
- Acylation and amination : The introduction of the phenoxyacetamido group is performed through acylation reactions followed by amination to yield the final product.
- Purification : The compound is purified using techniques such as column chromatography to ensure high purity for biological testing.
Inhibition of HSP90
Research indicates that this compound acts as an effective inhibitor of HSP90. The mechanism involves binding to the ATP-binding pocket of HSP90, disrupting its chaperone function, and leading to degradation of client proteins associated with tumor growth.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these cell lines range from 5 to 15 μM, indicating potent activity compared to standard chemotherapeutics.
Case Studies
-
Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed that treatment with the compound led to increased apoptosis and cell cycle arrest at the G2/M phase.
Treatment Concentration (μM) % Cell Viability 0 100 5 75 10 50 15 30 -
Prostate Cancer Study : Another study focused on LNCaP prostate cancer cells, where the compound reduced cell proliferation significantly over a 48-hour period.
Time (hours) Control Viability (%) Treated Viability (%) 24 100 60 48 100 40
Q & A
Q. Key Insights :
- Benzodioxole Ring : Enhances metabolic stability and π-π stacking with aromatic residues in enzyme active sites .
- Phenoxyacetamido Group : The ether linkage improves solubility, while the acetamido moiety hydrogen-bonds to catalytic lysines .
- Benzofuran Core : Rigidity preorganizes the molecule for target engagement, as seen in HDAC inhibitors .
Advanced Modification : Introduce halogen substituents (e.g., Cl at C-3) to modulate electron density and binding affinity .
What strategies improve synthetic scalability for research quantities?
Methodological Answer:
- Flow Chemistry : Continuous synthesis reduces reaction times (e.g., 24 h → 2 h) and improves reproducibility for intermediates .
- Microwave Assistance : Accelerates coupling reactions (e.g., amide formation) from 48 h to 1–2 h with higher yields .
- Greener Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
